molecular formula C35H40N8O5 B1193405 PDF

PDF

Cat. No.: B1193405
M. Wt: 652.76
InChI Key: HKYSQNSSWMSNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peptide deformylase (PDF) is a metalloenzyme critical for bacterial protein synthesis. It catalyzes the removal of formyl groups from nascent polypeptides, a step essential for prokaryotic survival . Due to its absence in humans, this compound has emerged as a promising target for novel antibiotics, particularly against multidrug-resistant pathogens like Staphylococcus aureus (Sathis compound) . Recent studies have focused on identifying plant-derived inhibitors of Sathis compound using computational approaches such as pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations. For instance, ligand-based (PharmL) and receptor-based (PharmR) pharmacophore models were developed using 20 known active compounds, followed by screening of the Taiwan Indigenous Plants (TIP) database. Hits demonstrating stable interactions with Sathis compound were validated through 30-ns MD simulations .

Properties

Molecular Formula

C35H40N8O5

Molecular Weight

652.76

IUPAC Name

4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(dimethylamino)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C35H40N8O5/c1-42(2)14-17-47-30-21-32(38-26-11-7-5-9-24(26)30)40-34(44)28-19-23(46-16-13-36)20-29(37-28)35(45)41-33-22-31(48-18-15-43(3)4)25-10-6-8-12-27(25)39-33/h5-12,19-22H,13-18,36H2,1-4H3,(H,38,40,44)(H,39,41,45)

InChI Key

HKYSQNSSWMSNTN-UHFFFAOYSA-N

SMILES

O=C(C1=NC(C(NC2=NC3=CC=CC=C3C(OCCN(C)C)=C2)=O)=CC(OCCN)=C1)NC4=NC5=CC=CC=C5C(OCCN(C)C)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PDF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of PDF

This compound belongs to the metallohydrolase family, sharing structural homology with enzymes like methionine aminopeptidase (MetAP) and zinc-dependent proteases. Key distinctions include:

  • Catalytic Mechanism : this compound requires a metal ion (Fe²⁺ or Zn²⁺) for activity, similar to MetAP. However, this compound specifically targets formylated methionine residues, while MetAP removes N-terminal methionine .
  • Inhibitor Binding : this compound inhibitors often mimic the tetrahedral intermediate of the deformylation reaction, whereas MetAP inhibitors target the methionine-binding pocket.
Table 1: Comparative Features of this compound and MetAP
Feature This compound MetAP
Primary Function Removes formyl groups Removes N-terminal methionine
Metal Ion Dependence Fe²⁺/Zn²⁺ Co²⁺/Mn²⁺
Therapeutic Target Antibacterial agents Anticancer/antimicrobial agents
Key Inhibitor Classes Actinonin analogs Fumagillin analogs

Pharmacophore Modeling Approaches

The study on Sathis compound employed both ligand-based (PharmL) and receptor-based (PharmR) pharmacophore models, validated using Fischer’s randomization and decoy sets . This dual approach contrasts with single-model strategies used for other enzymes, such as HIV-1 protease , where receptor-based models dominate due to well-characterized active sites.

Table 2: Comparison of Pharmacophore Strategies for this compound and HIV-1 Protease
Parameter Sathis compound HIV-1 Protease
Model Type PharmL + PharmR Primarily receptor-based
Validation Metrics Fischer’s randomization, decoy sets Cross-docking, enrichment factors
Hit Rate 15% (TIP database) 5–10% (commercial libraries)

Performance of Identified Inhibitors

The Sathis compound study identified plant-derived hits with binding affinities comparable to clinical-stage this compound inhibitors like GSK1322322 , which achieved a MIC₉₀ of 4 µg/mL against S. aureus. However, the phytochemical hits from the TIP database showed superior selectivity due to interactions with conserved residues (e.g., His132, Cys90) and stable RMSD profiles (<2.0 Å) in MD simulations .

Methodological Advancements

Compared to traditional high-throughput screening (HTS), the integrated approach in the Sathis compound study reduced false positives by 40% through MD validation. This contrasts with β-lactamase inhibitor discovery, where HTS remains dominant despite higher costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PDF
Reactant of Route 2
PDF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.